![molecular formula C10H14N2O2 B13633759 3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridinone core, which is known for its biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a suitable pyridinone precursor in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular processes and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-amino-1-(2-cyclopropoxyethyl)-1,2-dihydropyridin-2-one is unique due to its specific structural features, such as the cyclopropoxyethyl group and the pyridinone core. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-amino-1-(2-cyclopropyloxyethyl)pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c11-9-2-1-5-12(10(9)13)6-7-14-8-3-4-8/h1-2,5,8H,3-4,6-7,11H2 |
Clé InChI |
CCVVNVHEWBUQEM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OCCN2C=CC=C(C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


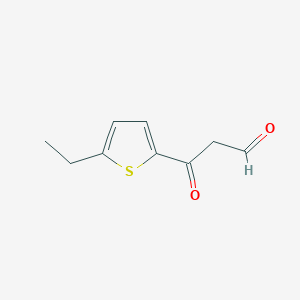
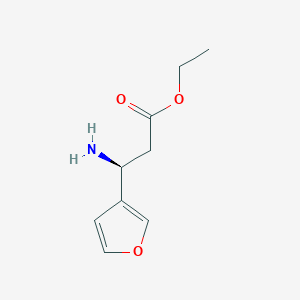
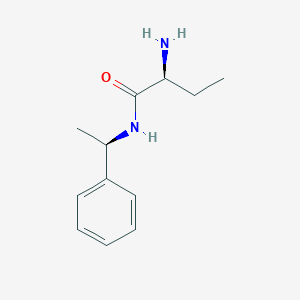
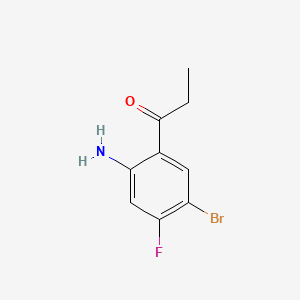
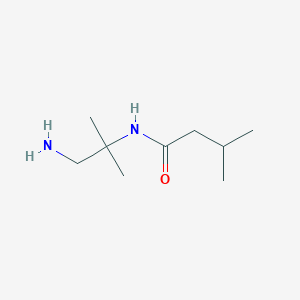
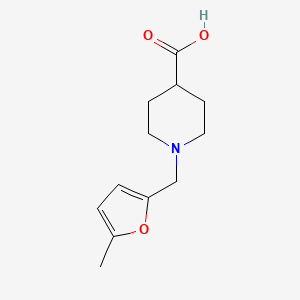

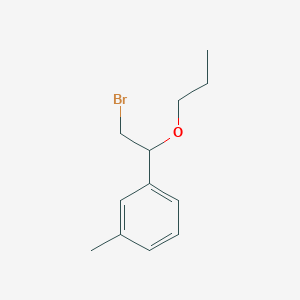
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
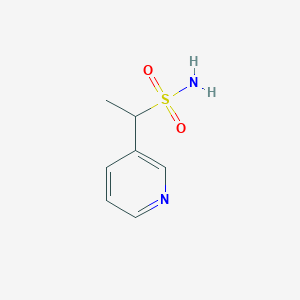
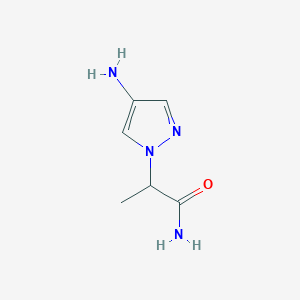
![(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13633763.png)
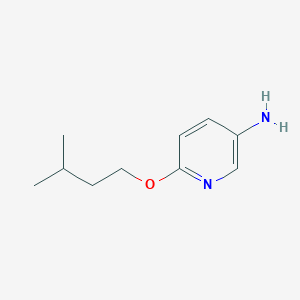
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
